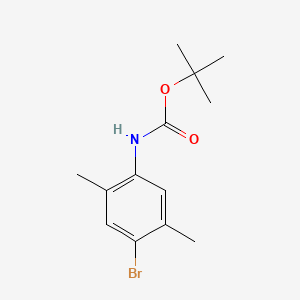
tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.196. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Introduction
tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate is a carbamate derivative characterized by its structural components, including a tert-butyl group, a bromine atom, and two methyl groups on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its applications in drug development and other scientific fields.
Chemical Structure and Properties
- Molecular Formula : C13H18BrN O2
- Molecular Weight : Approximately 286.16 g/mol
- Key Functional Groups :
- Carbamate : Influences reactivity and biological interactions.
- Bromine Substitution : Enhances reactivity and potential biological activity.
- Dimethyl Substituents : Affect lipophilicity and bioavailability.
The mechanism of action for this compound may involve several pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including cytochrome P450 enzymes, which are critical in drug metabolism.
- Protein Interactions : It can act as a probe to investigate enzyme activities and their roles in metabolic pathways.
- Reactivity with Nucleophiles and Electrophiles : The bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of various biologically active derivatives.
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can effectively inhibit cancer cell proliferation, with IC50 values indicating potency against various cancer cell lines .
Enzyme Inhibition
The compound's ability to inhibit cytochrome P450 enzymes suggests potential applications in pharmacology, particularly in modulating drug metabolism and enhancing therapeutic efficacy.
Case Studies
- Study on Antitumor Effects :
-
Enzyme Interaction Studies :
- Objective : Investigate the interaction of this compound with cytochrome P450.
- Findings : The compound demonstrated effective inhibition of enzyme activity, suggesting its utility in drug design for enhancing bioavailability and reducing toxicity.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate | Similar bromine substitution | Different methyl substitution pattern | Moderate antitumor activity |
| tert-Butyl (3-bromo-5-chlorophenyl)carbamate | Chlorine instead of bromine | Varying reactivity profiles | Significant enzyme inhibition |
| tert-Butyl (4-bromo-2-methylphenyl)carbamate | Dimethyl substitution on phenyl | Enhanced lipophilicity | Potentially improved bioavailability |
Propriétés
IUPAC Name |
tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-8-7-11(9(2)6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAFKXDMDUGBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716676 |
Source


|
| Record name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-05-3 |
Source


|
| Record name | tert-Butyl (4-bromo-2,5-dimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














